molecular formula C15H18Cl2N2O2 B7933899 Fenoxanil CAS No. 1135442-82-8

Fenoxanil

Cat. No. B7933899
M. Wt: 329.2 g/mol
InChI Key: IUOKJNROJISWRO-UHFFFAOYSA-N
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Patent
US05942640

Procedure details

A stirred solution of (R)-2-(2,4-dichlorophenoxy)propionyl chloride (380.25 g, 1.5 mol) in toluene is cooled to -10° C. and treated simultaneously, with cooling, with 2-amino-2,3-dimethylbutyronitrile (168.3 g, 1.5 mol) and triethylamine (181.8 g, 1.8 mol) so as to maintain a reaction temperature range of -5° C. to -10° C. When the simultaneous addition of amines is complete, the reaction mixture is stirred at -5° C. for 2 hours, allowed to warm to room temperature in the absence of external heating, and treated with water. The phases are separated. The organic phase is cooled to 0° C., treated with 10% NaOH, and stirred for 1 hour at 0° C. The phases are separated. The organic phase is again washed with fresh 10% NaOH for 1 hour at 0° C., separated and washed a third time at 0° C. for 1 hour with fresh 10% NaOH. The organic phase is then washed sequentially with water, brine and water, dried over MgSO4 and concentrated in vacuo to give a residue. The residue is crystallized in petroleum ether to give the title product as a white solid, 435 g (88% yield) identified by NMR analysis.
Name
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
Quantity
380.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
168.3 g
Type
reactant
Reaction Step Two
Quantity
181.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:3]=1[O:4][C@H:5]([CH3:9])[C:6](Cl)=[O:7].[NH2:15][C:16]([CH3:22])([CH:19]([CH3:21])[CH3:20])[C:17]#[N:18].C(N(CC)CC)C.O>C1(C)C=CC=CC=1>[C:17]([C:16]([NH:15][C:6](=[O:7])[CH:5]([O:4][C:3]1[CH:10]=[CH:11][C:12]([Cl:14])=[CH:13][C:2]=1[Cl:1])[CH3:9])([CH3:22])[CH:19]([CH3:21])[CH3:20])#[N:18]

Inputs

Step One
Name
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
Quantity
380.25 g
Type
reactant
Smiles
ClC1=C(O[C@@H](C(=O)Cl)C)C=CC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
168.3 g
Type
reactant
Smiles
NC(C#N)(C(C)C)C
Name
Quantity
181.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at -5° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated simultaneously
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature range of -5° C. to -10° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature in the absence of external heating
CUSTOM
Type
CUSTOM
Details
The phases are separated
TEMPERATURE
Type
TEMPERATURE
Details
The organic phase is cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with 10% NaOH
STIRRING
Type
STIRRING
Details
stirred for 1 hour at 0° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
The organic phase is again washed with fresh 10% NaOH for 1 hour at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
washed a third time at 0° C. for 1 hour with fresh 10% NaOH
Duration
1 h
WASH
Type
WASH
Details
The organic phase is then washed sequentially with water, brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue is crystallized in petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C(C(C)C)(C)NC(C(C)OC1=C(C=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US05942640

Procedure details

A stirred solution of (R)-2-(2,4-dichlorophenoxy)propionyl chloride (380.25 g, 1.5 mol) in toluene is cooled to -10° C. and treated simultaneously, with cooling, with 2-amino-2,3-dimethylbutyronitrile (168.3 g, 1.5 mol) and triethylamine (181.8 g, 1.8 mol) so as to maintain a reaction temperature range of -5° C. to -10° C. When the simultaneous addition of amines is complete, the reaction mixture is stirred at -5° C. for 2 hours, allowed to warm to room temperature in the absence of external heating, and treated with water. The phases are separated. The organic phase is cooled to 0° C., treated with 10% NaOH, and stirred for 1 hour at 0° C. The phases are separated. The organic phase is again washed with fresh 10% NaOH for 1 hour at 0° C., separated and washed a third time at 0° C. for 1 hour with fresh 10% NaOH. The organic phase is then washed sequentially with water, brine and water, dried over MgSO4 and concentrated in vacuo to give a residue. The residue is crystallized in petroleum ether to give the title product as a white solid, 435 g (88% yield) identified by NMR analysis.
Name
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
Quantity
380.25 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
168.3 g
Type
reactant
Reaction Step Two
Quantity
181.8 g
Type
reactant
Reaction Step Two
[Compound]
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:13]=[C:12]([Cl:14])[CH:11]=[CH:10][C:3]=1[O:4][C@H:5]([CH3:9])[C:6](Cl)=[O:7].[NH2:15][C:16]([CH3:22])([CH:19]([CH3:21])[CH3:20])[C:17]#[N:18].C(N(CC)CC)C.O>C1(C)C=CC=CC=1>[C:17]([C:16]([NH:15][C:6](=[O:7])[CH:5]([O:4][C:3]1[CH:10]=[CH:11][C:12]([Cl:14])=[CH:13][C:2]=1[Cl:1])[CH3:9])([CH3:22])[CH:19]([CH3:21])[CH3:20])#[N:18]

Inputs

Step One
Name
(R)-2-(2,4-dichlorophenoxy)propionyl chloride
Quantity
380.25 g
Type
reactant
Smiles
ClC1=C(O[C@@H](C(=O)Cl)C)C=CC(=C1)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
168.3 g
Type
reactant
Smiles
NC(C#N)(C(C)C)C
Name
Quantity
181.8 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
amines
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
the reaction mixture is stirred at -5° C. for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
treated simultaneously
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a reaction temperature range of -5° C. to -10° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature in the absence of external heating
CUSTOM
Type
CUSTOM
Details
The phases are separated
TEMPERATURE
Type
TEMPERATURE
Details
The organic phase is cooled to 0° C.
ADDITION
Type
ADDITION
Details
treated with 10% NaOH
STIRRING
Type
STIRRING
Details
stirred for 1 hour at 0° C
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The phases are separated
WASH
Type
WASH
Details
The organic phase is again washed with fresh 10% NaOH for 1 hour at 0° C.
Duration
1 h
CUSTOM
Type
CUSTOM
Details
separated
WASH
Type
WASH
Details
washed a third time at 0° C. for 1 hour with fresh 10% NaOH
Duration
1 h
WASH
Type
WASH
Details
The organic phase is then washed sequentially with water, brine and water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give a residue
CUSTOM
Type
CUSTOM
Details
The residue is crystallized in petroleum ether

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(#N)C(C(C)C)(C)NC(C(C)OC1=C(C=C(C=C1)Cl)Cl)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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